[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
CAS No.: 4405-94-1
Cat. No.: VC0042015
Molecular Formula: C23H27FO6
Molecular Weight: 418.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4405-94-1 |
|---|---|
| Molecular Formula | C23H27FO6 |
| Molecular Weight | 418.461 |
| IUPAC Name | [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C23H27FO6/c1-12(25)30-11-20(28)23(29)19(27)10-16-14-9-18(24)17-8-13(26)4-6-21(17,2)15(14)5-7-22(16,23)3/h4-6,8,14,16,18-19,27,29H,7,9-11H2,1-3H3/t14-,16+,18+,19-,21-,22+,23+/m1/s1 |
| Standard InChI Key | YGJGUDWTWGIYMD-PDMQQMMRSA-N |
| SMILES | CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)O)O |
Introduction
Structural Characterization and Identification
Molecular Structure and Key Features
[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex steroid molecule belonging to the class of 6-alpha-fluorinated corticosteroids. Its structure is characterized by a cyclopenta[a]phenanthren core skeleton with specific stereochemistry at multiple carbon centers, as indicated by the stereochemical descriptors in its IUPAC name (6S,8S,10R,13S,14S,16R,17S).
The compound's structure incorporates several distinctive functional groups that contribute to its chemical identity and biological activity profile. These include a fluorine atom at the 6-alpha position, hydroxyl groups at positions 16 and 17, a ketone at position 3, and an acetate ester linked to a 2-oxoethyl side chain at position 17. The specific stereochemistry at these positions is critical for the compound's receptor binding properties and consequent biological activity.
The three-dimensional arrangement of these functional groups creates a unique molecular entity designed to interact effectively with the glucocorticoid receptor, leading to its potential anti-inflammatory effects. The 6-alpha-fluoro substituent, in particular, distinguishes this compound from non-fluorinated corticosteroids and contributes to its enhanced potency .
Physical and Chemical Properties
While specific experimental data for this exact compound is limited in the available scientific literature, its physical and chemical properties can be inferred based on structural analysis and comparison with related corticosteroid derivatives. These properties are summarized in Table 1.
Table 1: Predicted Physical and Chemical Properties
| Property | Expected Characteristic | Basis for Prediction |
|---|---|---|
| Physical State | White to off-white crystalline solid | Typical for corticosteroid derivatives |
| Molecular Weight | Approximately 450-470 g/mol | Calculated from molecular formula |
| Solubility | Limited water solubility; soluble in organic solvents like chloroform, methanol, and acetone | Based on similar steroid structures |
| Stability | Potentially sensitive to light, heat, and oxidation | Common for corticosteroids with similar functional groups |
| Melting Point | Likely between 210-250°C | Typical range for similar fluorinated corticosteroids |
| Optical Rotation | Expected to be optically active with specific rotation at 20°C likely between +50° and +120° | Due to multiple chiral centers |
| pKa | Hydroxyl groups likely with pKa values around 12-14 | Based on similar steroid alcohols |
The presence of the 6-alpha-fluoro substituent likely modifies several properties compared to non-fluorinated analogues, potentially increasing lipophilicity and metabolic stability. The hydroxyl groups at positions 16 and 17 contribute to hydrogen bonding capabilities, affecting solubility characteristics and receptor interactions, while the acetate ester moiety enhances lipophilicity and may influence pharmacokinetic behavior.
Synthesis Methodologies
Historical Challenges in 6-alpha-Fluorination
The synthesis of 6-alpha-fluorinated corticosteroids has historically presented significant challenges, particularly regarding stereoselectivity. Traditional approaches often resulted in mixtures of 6-alpha and 6-beta isomers requiring complex separation procedures, or relied on dangerous reagents with significant safety concerns .
Prior methods for introducing fluorine at the 6-position of steroids frequently employed "explosive, toxic and gaseous reagents and/or required separation of epimeric or diastereomeric mixtures, particularly the 6-beta-fluoro epimer" . These limitations represented a significant impediment to the efficient production of compounds like [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, necessitating the development of improved synthetic strategies.
Modern Stereoselective Approaches
Recent advancements in synthetic methodology have led to improved approaches for stereoselective fluorination at the 6-position of corticosteroids. These modern methods offer significant advantages in terms of safety, efficiency, and stereoselectivity compared to traditional techniques.
A key innovation involves the reaction of a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent . This approach represents a significant improvement over previous methods by avoiding hazardous reagents and potentially improving the stereoselectivity of the fluorination process.
The stereoselective fluorinating agents that may be employed include fluoropyridinium compounds, fluoroquinuclidium compounds, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), 1-fluoropyridinium triflate, 1-fluoropyridinium tetrafluoroborate, and 1-fluoropyridinium pyridine heptafluorodiborate . These modern reagents offer improved safety profiles compared to traditional fluorinating agents while maintaining or enhancing reactivity.
Proposed Synthetic Pathway
Based on the information available for related compounds, a proposed synthetic pathway for [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate might involve the sequence outlined in Table 2.
Table 2: Proposed Synthetic Pathway for Target Compound
| Step | Process | Key Reagents | Conditions | Expected Outcome |
|---|---|---|---|---|
| 1 | Preparation of suitable steroid precursor | Starting materials dependent on specific route | Varies with approach | Appropriate pregnane derivative |
| 2 | Epoxidation | Appropriate epoxidizing agents (e.g., hydrogen peroxide, peracids) | Controlled temperature and pH | Formation of 5,6-epoxide intermediate |
| 3 | Stereoselective fluorination | Selectfluor® or other stereoselective fluorinating agent | Anhydrous conditions, controlled temperature | Introduction of 6-alpha-fluoro group |
| 4 | Introduction of 16,17-dihydroxy functionality | Oxidizing agents (e.g., osmium tetroxide, potassium permanganate) | Carefully controlled conditions | 16,17-dihydroxylation |
| 5 | Esterification | Acetic anhydride or acetyl chloride with appropriate catalyst | Mild conditions to preserve stereochemistry | Formation of acetate ester |
This proposed pathway aligns with the general methodology described for similar 6-alpha-fluorinated corticosteroids and represents a rational approach to the synthesis of the target compound. Each step would require careful optimization to ensure high yield, purity, and stereoselectivity, particularly the critical fluorination step.
Stereoselectivity Considerations
The stereoselectivity of the fluorination step is particularly crucial for obtaining the desired 6-alpha (6S) configuration. Historical data on fluorination of related steroids provides insight into the challenges of achieving high stereoselectivity, as summarized in Table 3.
Table 3: Stereoselectivity in Fluorination of Related Steroid Compounds
These historical results highlight the challenge of achieving high 6-alpha selectivity and emphasize the significance of developing improved methods that can enhance the stereoselectivity of the fluorination process. The innovation described in the patent literature, involving the reaction of 17-hydroxy-21-ester epoxides with stereoselective fluorinating agents, appears to address this challenge by providing a "safe, effective and stereoselective synthesis of 6-alpha-fluorinated corticosteroids" .
Pharmacological Properties
Mechanism of Action
As a fluorinated corticosteroid derivative, [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate likely exerts its biological effects through interaction with the glucocorticoid receptor, leading to anti-inflammatory and immunomodulatory actions. The detailed mechanism typically involves several key steps:
-
Diffusion across cell membranes due to the lipophilic nature of the steroid structure
-
Binding to cytoplasmic glucocorticoid receptors with high affinity
-
Translocation of the drug-receptor complex to the nucleus
-
Interaction with specific DNA sequences (glucocorticoid response elements)
-
Modulation of gene transcription, leading to increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory mediators
The 6-alpha-fluoro substituent potentially enhances receptor binding affinity compared to non-fluorinated analogues, contributing to increased potency. The specific stereochemistry of the compound, including the 6S configuration, is critical for optimal interaction with the glucocorticoid receptor binding pocket.
Structure-Activity Relationships
The specific structural features of [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate contribute to its predicted biological activity. Table 4 summarizes the impact of key structural elements on pharmacological properties.
Table 4: Structure-Activity Relationships of Key Structural Features
The combination of these structural features creates a molecule with a specific pharmacological profile, likely characterized by potent anti-inflammatory activity. The designation of this class of compounds as "potent anti-inflammatory agents of enhanced potency" suggests significant therapeutic potential.
| Therapeutic Area | Potential Indications | Mechanism of Benefit |
|---|---|---|
| Respiratory | Asthma, Chronic Obstructive Pulmonary Disease, Allergic Rhinitis | Reduction of airway inflammation and bronchial hyperreactivity |
| Dermatological | Atopic Dermatitis, Psoriasis, Contact Dermatitis, Eczema | Suppression of cutaneous inflammatory responses |
| Rheumatological | Rheumatoid Arthritis, Systemic Lupus Erythematosus, Polymyalgia Rheumatica | Inhibition of joint inflammation and autoimmune processes |
| Gastrointestinal | Inflammatory Bowel Disease, Ulcerative Colitis, Crohn's Disease | Reduction of intestinal inflammation |
| Ophthalmic | Uveitis, Allergic Conjunctivitis, Optic Neuritis | Control of ocular inflammation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume